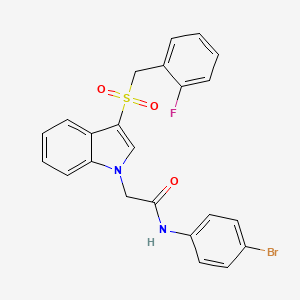

3-methoxy-N-(2-methoxyphenyl)benzene-1-sulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “3-methoxy-N-(2-methoxyphenyl)benzene-1-sulfonamide” is a molecular dimer . It is part of the class of compounds known as sulfonamides. The solid angle of the molecular contact surface composed by common faces of molecular Voronoi polyhedra corresponds to 25.94% of the total solid angle of all faces of the molecular Voronoi polyhedron of each molecule .

Molecular Structure Analysis

The molecular structure of “this compound” is complex and requires rigorous algorithms for simplification . The universality of these algorithms is illustrated by many examples from different classes of chemical compounds .Scientific Research Applications

Synthesis and Characterization

Synthesis Processes : 3-methoxy-N-(2-methoxyphenyl)benzene-1-sulfonamide is synthesized through a series of reactions involving benzene sulfonyl chloride and O-anisidine, followed by treatment with alkyl halides or acyl halide in the presence of sodium hydride. This process yields various N-substituted sulfonamides, characterized using IR, EIMS, and 1H-NMR spectroscopy (Rehman et al., 2011).

Structural Studies : Studies on the crystal structure of compounds related to this compound have been conducted, revealing insights into their molecular geometry and intermolecular interactions. This includes detailed analyses using single-crystal X-ray diffraction methods (Siddiqui et al., 2010).

Biological Screening and Pharmacological Effects

Enzyme Inhibition Potential : Various derivatives of this compound have been screened against enzymes such as acetylcholinesterase, butyrylcholinesterase, and lipoxygenase. Some derivatives have shown promising inhibitory potential, particularly against lipoxygenase (Rehman et al., 2011).

Antimicrobial and Antioxidant Activities : N-substituted derivatives have been assayed for their antioxidant activities and screened for biological activities against various enzymes. Some compounds showed prominent activity against acetylcholinesterase (Fatima et al., 2013).

Cytotoxicity and Carbonic Anhydrase Inhibition : Studies have evaluated the cytotoxic activities of derivatives on tumor and non-tumor cell lines, along with their inhibitory effects on carbonic anhydrase isoenzymes. This has implications in understanding their potential as therapeutic agents (Kucukoglu et al., 2016).

Anticancer Activity : Certain sulfonamide derivatives, including those related to this compound, have been identified as potent cell cycle inhibitors with applications in cancer treatment. These compounds have been evaluated in clinical trials for their antitumor properties (Owa et al., 2002).

Biochemical Analysis

Cellular Effects

These effects can include influences on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It’s known that the compound can form a sigma-bond with the benzene ring, generating a positively charged intermediate . This intermediate can then undergo further reactions, including enzyme inhibition or activation, and changes in gene expression .

Dosage Effects in Animal Models

These effects can include threshold effects, as well as potential toxic or adverse effects at high doses .

Properties

IUPAC Name |

3-methoxy-N-(2-methoxyphenyl)benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO4S/c1-18-11-6-5-7-12(10-11)20(16,17)15-13-8-3-4-9-14(13)19-2/h3-10,15H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJZCUADZNSGZHI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC=C1)S(=O)(=O)NC2=CC=CC=C2OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-{4-oxo-2-[4-(propan-2-yl)phenyl]-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl}-N-(1-phenylethyl)propanamide](/img/structure/B2783016.png)

![6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-({1-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]azetidin-3-yl}methyl)-2,3-dihydropyridazin-3-one](/img/structure/B2783019.png)

![N-(4-(benzo[d]thiazol-2-yl)-3-hydroxyphenyl)-2-(3,4-dimethylphenyl)acetamide](/img/structure/B2783021.png)

![N-[2-(difluoromethoxy)phenyl]-2-(6,7-dimethyl-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide](/img/structure/B2783031.png)